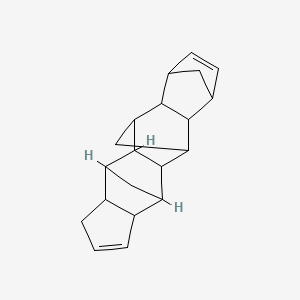
Tetra-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-cyclopentadiene is a highly substituted derivative of cyclopentadiene, a five-membered ring compound with alternating double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-cyclopentadiene typically involves the reaction of zirconacyclopentenes with acyl cyanides at room temperature. This method allows for the formation of 1,2,3-trisubstituted cyclopentadienes in high yields . Another approach involves the reaction of aluminacyclopentadienes with aldehydes, resulting in the formation of multiply substituted cyclopentadienes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zirconium or aluminum-based catalysts to facilitate the formation of the desired product. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Tetra-cyclopentadiene undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted cyclopentadienes, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Tetra-cyclopentadiene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tetra-cyclopentadiene involves its interaction with various molecular targets. For example, in its role as an antioxidant, it participates in radical-chain oxidation reactions, terminating the chain reaction by neutralizing free radicals . This mechanism is crucial in preventing oxidative damage in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound, less substituted and less reactive.
Pentafulvene: Another highly substituted derivative with different electronic properties.
Ferrocene: A metallocene with a similar cyclopentadienyl ligand but containing an iron center.
Uniqueness
Tetra-cyclopentadiene is unique due to its high degree of substitution, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Properties
CAS No. |
23197-86-6 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene |
InChI |
InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2 |
InChI Key |
PWIYIZVNRLAFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


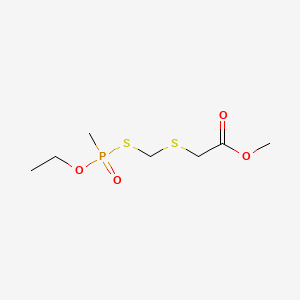

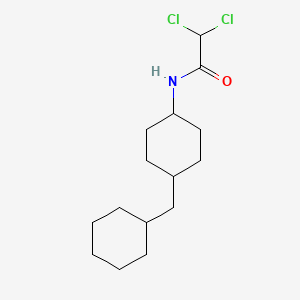
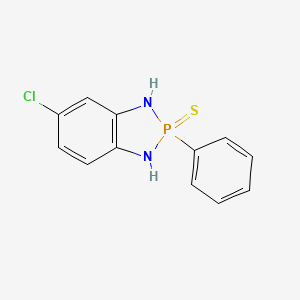
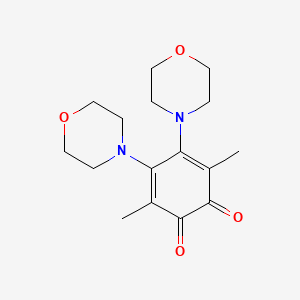
![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)

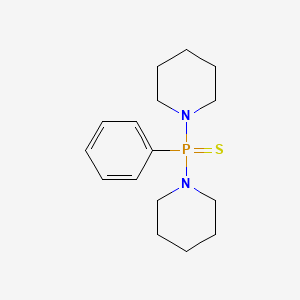
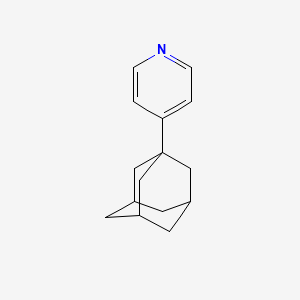
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
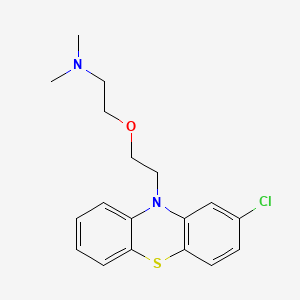

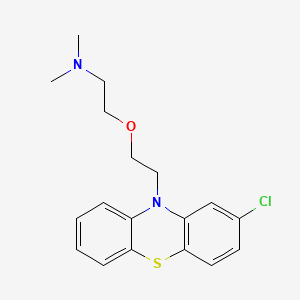
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
